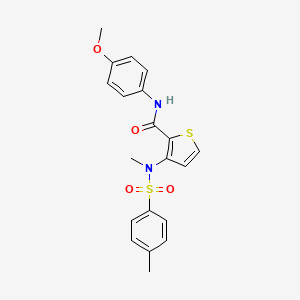
6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials available and the desired route of synthesis. It’s important to note that the synthesis of complex organic molecules often requires careful planning and optimization to ensure the correct product is formed .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen-containing rings suggests that this compound could participate in hydrogen bonding and other types of intermolecular interactions. The trifluoromethyl group could also influence the compound’s physical and chemical properties due to its high electronegativity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The pyrimidine and pyridine rings could potentially participate in electrophilic aromatic substitution reactions, while the piperazine ring could be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings and the trifluoromethyl group could affect its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles Incorporating Trifluoromethyl Moiety
Research has explored the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl group, showcasing the compound's relevance in creating novel pyrimidine derivatives. These synthesized compounds, including pyrazolo[1,5-a]pyrimidine and pyrimido[1,2-a]benzimidazoles, demonstrate the compound's utility in constructing complex molecular architectures under pressurized microwave irradiation conditions (Shaaban, 2008).
Anticancer and Anti-inflammatory Applications
Studies have been conducted on derivatives of the compound for potential anti-cancer and anti-inflammatory activities. Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from certain compounds have shown significant cyclooxygenase inhibition, along with promising analgesic and anti-inflammatory effects. Some derivatives exhibited high inhibitory activity on COX-2 selectivity, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Novel Synthesis Methods
Innovative synthesis methods for pyrimidine derivatives have been reported, offering efficient routes to create compounds with significant biological activities. For example, one study reported an efficient synthesis method for trifluoromethylated pyrido[2,3-d]pyrimidine derivatives, highlighting a straightforward approach to obtaining these compounds through a one-pot, multicomponent reaction. This method demonstrates the compound's versatility in chemical synthesis and its potential for creating structurally diverse derivatives with possible biological applications (Wang et al., 2017).
Herbicidal Activities
The synthesis and evaluation of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds have also been explored for their herbicidal activities. Some synthesized compounds exhibited significant herbicidal activity against certain plant species, suggesting their potential application in agricultural chemistry. This research highlights the compound's utility not only in medicinal chemistry but also in developing novel herbicides for crop protection (Huazheng, 2013).
Wirkmechanismus
Target of Action
Similar compounds have been found to targetfibroblast growth factor receptors (FGFRs) and Cyclin-dependent kinase 2 (CDK2) . FGFRs and CDK2 play crucial roles in cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Compounds with similar structures have been shown to inhibit fgfrs and cdk2 . Inhibition of these targets can lead to altered cell cycle progression, apoptosis induction, and inhibition of cell proliferation .
Biochemical Pathways
The compound likely affects the FGFR signaling pathway and the CDK2/cyclin A2 pathway . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways is associated with the progression and development of several cancers .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on human cells . The results indicate that these compounds are non-toxic to human cells , suggesting good bioavailability.
Result of Action
The compound’s action likely results in the inhibition of cell proliferation, induction of apoptosis, and significant alteration in cell cycle progression . Similar compounds have shown potent cytotoxic activities against various cell lines .
Action Environment
The efficacy of similar compounds has been evaluated under various conditions, suggesting that environmental factors may play a role .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Therefore, it is difficult to elaborate on the role of this product in biochemical reactions .
Temporal Effects in Laboratory Settings
There is no available information on the changes in the effects of 6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is no available information on how this compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2/c15-14(16,17)9-1-2-10(18-8-9)21-3-5-22(6-4-21)11-7-12(23)20-13(24)19-11/h1-2,7-8H,3-6H2,(H2,19,20,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGZNTVHODMRIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=CC(=O)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide](/img/structure/B2358296.png)
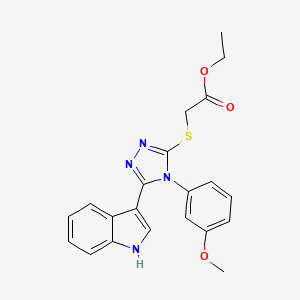
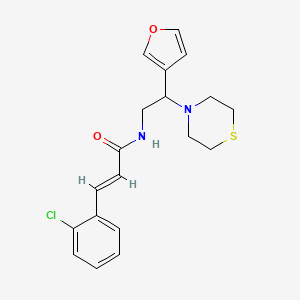

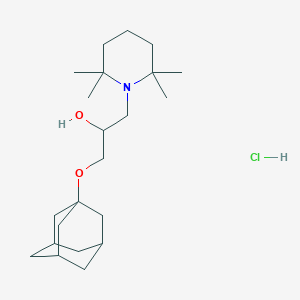
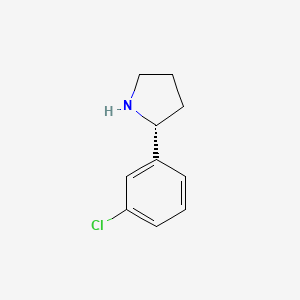
![N1-(sec-butyl)-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2358306.png)
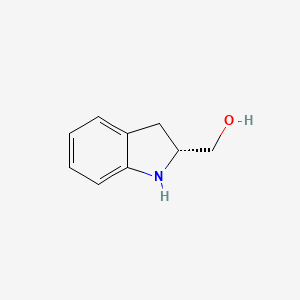
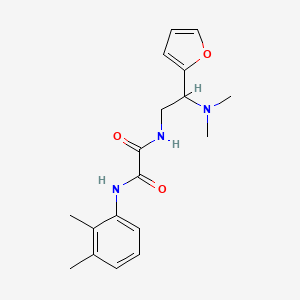
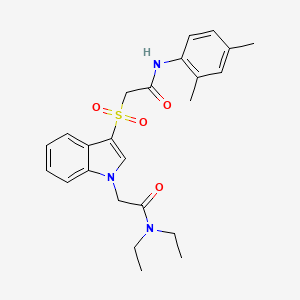
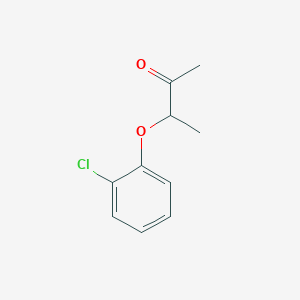
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2358315.png)
